An In-depth Technical Guide to the Characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole
An In-depth Technical Guide to the Characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Abstract
This technical guide provides a comprehensive characterization of the novel compound 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active molecules, and the introduction of a thioether linkage can significantly modulate a compound's physicochemical and pharmacological properties.[1][2] This document outlines a proposed synthetic route and a detailed analytical characterization of the title compound, including its spectroscopic and physical properties. The methodologies and predicted data herein are based on established chemical principles and extrapolated from data on analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a key structural motif in a wide array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The unique electronic and conformational properties of the dioxole ring contribute to the pharmacological profiles of these molecules.[4] Thioethers, in turn, are known to participate in various biological interactions and can influence a molecule's metabolic stability and target engagement.[3] The strategic combination of these two functionalities in 5-[(1-Methylethyl)thio]-1,3-benzodioxole presents an intriguing candidate for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational roadmap for the synthesis and comprehensive characterization of this target molecule.
Proposed Synthesis
A plausible and efficient synthetic route to 5-[(1-Methylethyl)thio]-1,3-benzodioxole involves the coupling of a suitable 1,3-benzodioxole precursor with an isopropyl thiol equivalent. A common and effective method for the formation of aryl sulfides is the transition metal-catalyzed cross-coupling of an aryl halide with a thiol.[5]
Synthetic Scheme
Caption: Proposed synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole via a palladium-catalyzed cross-coupling reaction.
Experimental Protocol
Materials:
-
5-Bromo-1,3-benzodioxole
-
Isopropyl thiol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 5-bromo-1,3-benzodioxole (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to dissolve the solids.
-
To this mixture, add NaOtBu (1.4 eq) and isopropyl thiol (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-[(1-Methylethyl)thio]-1,3-benzodioxole.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂, is highly effective for C-S cross-coupling reactions.[5] The use of a bulky, electron-rich phosphine ligand like Xantphos promotes the reductive elimination step and can improve reaction efficiency for sterically hindered substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the thiol, forming the active thiolate nucleophile.
-
Inert Atmosphere: The use of argon gas is crucial to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.
Physicochemical Properties (Predicted)
The physical properties of 5-[(1-Methylethyl)thio]-1,3-benzodioxole are predicted based on the known properties of 1,3-benzodioxole and the contribution of the isopropylthio substituent.[6][7][8][9]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Insoluble in water; soluble in common organic solvents. |
| Refractive Index | ~1.56 (estimated) |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for 5-[(1-Methylethyl)thio]-1,3-benzodioxole based on the analysis of its structural components and comparison with similar compounds.[10][11][12][13][14][15][16][17][18]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Predicted ¹H NMR chemical shifts for 5-[(1-Methylethyl)thio]-1,3-benzodioxole. (Note: A placeholder image is used in the DOT script. A chemical structure with labeled protons would be inserted here).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4, H-6, H-7 | 6.6 - 6.8 | m | - | Aromatic protons |
| O-CH₂-O | ~5.9 | s | - | Methylene protons of the dioxole ring |
| S-CH | ~3.3 | sept | ~6.9 | Methine proton of the isopropyl group |
| CH(CH₃)₂ | ~1.3 | d | ~6.9 | Methyl protons of the isopropyl group |
Justification of Predicted Shifts:
-
Aromatic Protons (6.6-6.8 ppm): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[15][17][18] The electron-donating nature of the methylenedioxy and thioether groups will shield these protons, shifting them upfield.
-
Methylene Protons (O-CH₂-O, ~5.9 ppm): The protons of the methylenedioxy bridge are characteristically found around 5.9-6.0 ppm as a singlet.[10]
-
Isopropyl Protons (~3.3 and ~1.3 ppm): The methine proton of the isopropyl group attached to a sulfur atom is expected to appear as a septet around 3.3 ppm. The six equivalent methyl protons will appear as a doublet around 1.3 ppm due to coupling with the methine proton.[19] The coupling constant of ~6.9 Hz is typical for isopropyl groups.[20]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-5 | ~135 | Aromatic carbon attached to sulfur |
| C-3a, C-7a | ~147, ~148 | Aromatic carbons attached to oxygen |
| C-4, C-6, C-7 | 108 - 120 | Aromatic CH carbons |
| O-CH₂-O | ~101 | Methylene carbon of the dioxole ring |
| S-CH | ~38 | Methine carbon of the isopropyl group |
| CH(CH₃)₂ | ~23 | Methyl carbons of the isopropyl group |
Justification of Predicted Shifts:
-
Aromatic Carbons (108-148 ppm): Aromatic carbons typically resonate between 120 and 160 ppm.[16] The carbons attached to the electronegative oxygen atoms (C-3a, C-7a) will be downfield. The carbon attached to the sulfur (C-5) will also be downfield, while the other aromatic carbons will be more shielded.
-
Methylene Carbon (O-CH₂-O, ~101 ppm): The carbon of the methylenedioxy group is characteristically found around 101 ppm.[10]
-
Isopropyl Carbons (~38 and ~23 ppm): The methine carbon attached to sulfur is expected around 38 ppm, and the methyl carbons around 23 ppm.[21][22][23]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch (isopropyl) |
| ~1600, ~1480 | Strong | Aromatic C=C stretching |
| ~1250, ~1040 | Strong | Asymmetric and symmetric C-O-C stretch (dioxole) |
| ~930 | Medium | O-CH₂-O bending |
Justification of Predicted Absorptions:
-
Aromatic C-H Stretch (~3050 cm⁻¹): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[15]
-
Aliphatic C-H Stretch (~2960, ~2870 cm⁻¹): These absorptions are characteristic of the sp³ hybridized C-H bonds in the isopropyl group.[24]
-
Aromatic C=C Stretch (~1600, ~1480 cm⁻¹): These strong absorptions are characteristic of the benzene ring.[11][13]
-
C-O-C Stretch (~1250, ~1040 cm⁻¹): The strong asymmetric and symmetric stretching vibrations of the C-O-C bonds in the dioxole ring are expected in this region.[12][25]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-[(1-Methylethyl)thio]-1,3-benzodioxole is predicted to show a distinct molecular ion peak and characteristic fragmentation patterns.[26][27][28][29]
| m/z | Predicted Relative Intensity | Assignment |
| 196 | High | Molecular ion [M]⁺ |
| 153 | Moderate | [M - C₃H₇]⁺ (loss of isopropyl radical) |
| 123 | Moderate | [M - C₃H₇S]⁺ (loss of isopropylthio radical) |
Justification of Predicted Fragmentation:
-
Molecular Ion (m/z 196): Aryl sulfides generally show a relatively stable molecular ion peak.[28]
-
Loss of Isopropyl Radical (m/z 153): Cleavage of the C-S bond with loss of the isopropyl radical is a likely fragmentation pathway.
-
Loss of Isopropylthio Radical (m/z 123): Fragmentation involving cleavage of the aryl-S bond would lead to the benzodioxole cation.
Potential Applications
Given the known biological activities of both 1,3-benzodioxole and thioether-containing compounds, 5-[(1-Methylethyl)thio]-1,3-benzodioxole is a promising candidate for screening in various therapeutic areas.[1][3][30][31][32][33]
-
Anticancer Activity: Many 1,3-benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] The introduction of a thioether moiety could enhance this activity.
-
Antimicrobial Activity: Thioether compounds have been reported to possess antibacterial and antifungal properties.[3]
-
Antioxidant Activity: The electron-rich nature of the 1,3-benzodioxole ring suggests potential for radical scavenging and antioxidant effects.[1]
Further biological evaluation of this compound is warranted to explore its therapeutic potential.
Conclusion
This technical guide provides a detailed, albeit predictive, characterization of 5-[(1-Methylethyl)thio]-1,3-benzodioxole. The proposed synthetic route is based on well-established methodologies for aryl sulfide formation. The predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are grounded in the known properties of its constituent functional groups and analogous structures. This document serves as a valuable resource for researchers interested in the synthesis and evaluation of this novel compound and its derivatives for potential applications in drug discovery and development.
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